molecular formula C13H12N2O2 B8760726 Methyl 3-(3-aminophenyl)isonicotinate CAS No. 344450-40-4

Methyl 3-(3-aminophenyl)isonicotinate

Cat. No.: B8760726
CAS No.: 344450-40-4
M. Wt: 228.25 g/mol
InChI Key: ULEALRZDEYMHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(3-aminophenyl)isonicotinate” is a chemical compound that is a derivative of isonicotinic acid . It is also known as “methyl 3-aminoisonicotinate” and "3-aminoisonicotinic acid methyl ester" . This compound is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .


Molecular Structure Analysis

“this compound” has a molecular formula of C7H8N2O2 . It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate .


Physical and Chemical Properties Analysis

“this compound” is a liquid with an amber appearance . It has a melting point of 8.5°C and a boiling point of 207-209°C at 760 mmHg .

Safety and Hazards

“Methyl 3-(3-aminophenyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research indicates that “Methyl 3-(3-aminophenyl)isonicotinate” has potential uses in pest management, particularly for thrips . It could be used for strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

Properties

CAS No.

344450-40-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3

InChI Key

ULEALRZDEYMHBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into an RBF was placed methyl 3-(3-nitrophenyl)isonicotinate (1.85 g, 7.16 mmol) and to this was added methanol (50 ml), ammonium formate (6.0 g, 35.8 mmol) and 5 wt % Pd/C (Degussa type). No initial exotherm was noticed (to the touch) and no bubbling or gas evolution was observed. After 2 h, some SM was observed to be undissolved and THF (25 ml) was added to aid in solubility. The reaction was slow at room temperature. The reaction mixture was then placed on the Buchi hydrogenator overnight. The mixture was then filtered through a pad of Celite and washed with ethyl acetate. This solution was washed with water, separated and the organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. The orange oil was purified by silica gel flash chromatography using 30% ethyl acetate/Hexanes as eluent to yield 1.15 g (71% th) of an orange oil.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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